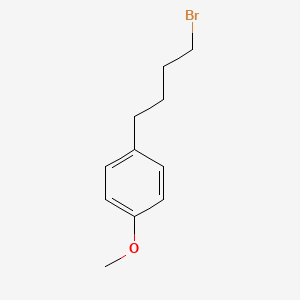
6-chloro-1-methylquinolin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-methylquinolin-1-ium iodide, or 6-CMI, is a quinoline-based organoiodine compound used in a variety of scientific research applications. It is a colorless solid that has a melting point of 148-152 °C and a boiling point of 252-256 °C. 6-CMI is used in a variety of fields, including organic synthesis, biochemistry, and medicinal chemistry. It is also used in the synthesis of drugs and other bioactive compounds.
Applications De Recherche Scientifique
6-CMI is used in a variety of scientific research applications, including organic synthesis, biochemistry, and medicinal chemistry. It is used in the synthesis of drugs and other bioactive compounds. It is also used in the synthesis of quinoline-based compounds, which are used in the treatment of various diseases, such as cancer, malaria, and HIV. 6-CMI has also been used in the synthesis of a variety of other compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents.
Mécanisme D'action
6-CMI is an organoiodine compound, which means that it contains an iodine atom that is covalently bonded to an organic molecule. This iodine atom can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds. The iodine atom can also be used to activate a variety of other compounds, including amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMI have not been extensively studied. However, it is known that 6-CMI can be used to activate a variety of compounds, which can then be used to synthesize drugs and other bioactive compounds. It is also known that 6-CMI can be used to catalyze the formation of carbon-carbon bonds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-CMI in lab experiments is that it is a relatively inexpensive and easily accessible reagent. It is also a relatively stable compound, meaning that it can be stored for long periods of time without degrading. However, 6-CMI is a toxic compound, and great care should be taken when handling it.
Orientations Futures
Given the potential applications of 6-CMI, there are a number of possible future directions for research. These include further investigation into the biochemical and physiological effects of 6-CMI, as well as the development of new methods for synthesizing and activating compounds using 6-CMI. Additionally, research could be conducted into the use of 6-CMI in the synthesis of drugs and other bioactive compounds. Finally, further research could be conducted into the use of 6-CMI as a catalyst for the formation of carbon-carbon bonds.
Méthodes De Synthèse
6-CMI is synthesized via a two-step reaction, starting with the reaction of 1-methylquinolin-1-ium iodide with thionyl chloride. The reaction of 1-methylquinolin-1-ium iodide with thionyl chloride yields 6-chloro-1-methylquinolin-1-ium iodide:
1-methylquinolin-1-ium iodide + thionyl chloride → 6-chloro-1-methylquinolin-1-ium iodide + SO2 + HCl
The second step involves the reaction of 6-chloro-1-methylquinolin-1-ium iodide with sodium hydroxide, which yields 6-CMI:
6-chloro-1-methylquinolin-1-ium iodide + NaOH → 6-CMI + NaCl
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1-methylquinolin-1-ium iodide involves the reaction of 6-chloroquinoline with methyl iodide in the presence of a suitable base to form 6-chloro-1-methylquinoline. This intermediate is then quaternized with iodomethane to yield the final product, 6-chloro-1-methylquinolin-1-ium iodide.", "Starting Materials": [ "6-chloroquinoline", "methyl iodide", "suitable base", "iodomethane" ], "Reaction": [ "Step 1: 6-chloroquinoline is reacted with methyl iodide in the presence of a suitable base, such as potassium carbonate or sodium hydride, in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperature to form 6-chloro-1-methylquinoline.", "Step 2: The intermediate 6-chloro-1-methylquinoline is then quaternized with iodomethane in an aprotic solvent, such as acetonitrile or dimethylformamide, at room temperature to yield 6-chloro-1-methylquinolin-1-ium iodide.", "Step 3: The product is isolated by filtration or precipitation and purified by recrystallization or chromatography." ] } | |
Numéro CAS |
32596-83-1 |
Nom du produit |
6-chloro-1-methylquinolin-1-ium iodide |
Formule moléculaire |
C10H9ClIN |
Poids moléculaire |
305.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




